(4-Bromophenyl)di(propan-2-yl)phosphane
Description
(4-Bromophenyl)di(propan-2-yl)phosphane is a tertiary phosphane ligand featuring a 4-bromophenyl group and two isopropyl (propan-2-yl) substituents attached to a central phosphorus atom. The bromine atom on the aromatic ring introduces electron-withdrawing effects, while the isopropyl groups contribute electron-donating and steric properties. The bromine substituent also offers opportunities for further functionalization via cross-coupling reactions, enhancing its utility in synthetic applications .
Properties
CAS No. |
651330-03-9 |
|---|---|
Molecular Formula |
C12H18BrP |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(4-bromophenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3 |
InChI Key |
YPSLFUKCHBSNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=C(C=C1)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of 4-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of (4-Bromophenyl)di(propan-2-yl)phosphane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other substituents.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Reagents such as organolithium or Grignard reagents are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromophenyl)di(propan-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems as a probe or reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)di(propan-2-yl)phosphane involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes, such as cross-coupling reactions, by stabilizing reactive intermediates and lowering activation energies. The phosphorus atom in the compound acts as a nucleophile, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The bromophenyl group in the target compound introduces electron-withdrawing character, contrasting with the electron-donating nature of phenyl or isopropyl groups in PPh₃ or PiPr₃. This balance may modulate metal-ligand bond strength in coordination complexes.
Biological Activity
Introduction
(4-Bromophenyl)di(propan-2-yl)phosphane is a phosphine compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of (4-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of brominated phenyl compounds with phosphine derivatives. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Activity
Research has indicated that (4-Bromophenyl)di(propan-2-yl)phosphane exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating an inhibition zone comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| E. coli | 32 | 16 |
| S. aureus | 16 | 8 |
| P. aeruginosa | 64 | 32 |
Antioxidant Activity
The compound's antioxidant activity was evaluated using the DPPH radical scavenging assay. Results showed that (4-Bromophenyl)di(propan-2-yl)phosphane exhibited a notable scavenging effect, indicating its potential as an antioxidant agent.
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 20 |
| 50 | 45 |
| 100 | 70 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that (4-Bromophenyl)di(propan-2-yl)phosphane has selective cytotoxic effects. The IC50 values were calculated to assess its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 30 |
The biological activity of (4-Bromophenyl)di(propan-2-yl)phosphane is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells, contributing to its antimicrobial properties.
- Interaction with Cellular Membranes : The lipophilic nature of the compound allows it to disrupt microbial membranes, enhancing its antibacterial effects.
Study on Anticancer Properties
In a recent study published in ACS Chemical Neuroscience, researchers investigated the anticancer properties of various phosphine derivatives, including (4-Bromophenyl)di(propan-2-yl)phosphane. The study demonstrated that this compound significantly inhibited tumor growth in vivo models, suggesting its potential as a therapeutic agent against certain cancers .
Evaluation of Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of phosphine compounds against resistant bacterial strains. Results indicated that (4-Bromophenyl)di(propan-2-yl)phosphane effectively inhibited biofilm formation and bacterial growth, highlighting its promise in treating infections caused by multidrug-resistant organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
